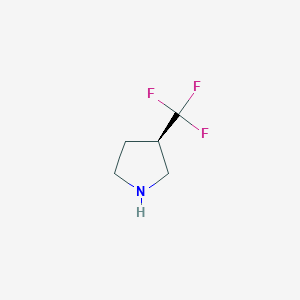

(3R)-3-(Trifluoromethyl)pyrrolidine

Description

(3R)-3-(Trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a stereogenic trifluoromethyl (-CF₃) group at the 3-position. This compound is synthesized via catalytic systems such as Cu(CH₃CN)₄ClO₄ with siloxane-substituted oxazoline phosphine ferrocene (S,Rp)-16b, enabling excellent stereoselectivity (up to 99% ee in some cases) . The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making it valuable in medicinal chemistry and agrochemical applications . Its synthesis leverages glycine imidate and β-trifluoromethyl nitroalkenes as substrates, yielding 4-nitro-3-(trifluoromethyl)-pyrrolidine-2-carboxylates as intermediates .

Properties

IUPAC Name |

(3R)-3-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXUWGQMOEJJJ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation

Enantioselective hydrogenation represents a cornerstone for synthesizing chiral pyrrolidines. This method typically involves the reduction of prochiral enamine or enamide precursors using transition metal catalysts. For (3R)-3-(trifluoromethyl)pyrrolidine, hydrogenation of a trifluoromethyl-substituted pyrroline precursor is employed. A ruthenium-based catalyst ligated to a chiral phosphine, such as (S)-BINAP, induces the desired (R)-configuration at the 3-position .

Critical parameters include hydrogen pressure (10–50 bar), temperature (25–80°C), and solvent polarity. Polar aprotic solvents like tetrahydrofuran (THF) enhance catalyst stability, while additives such as triethylamine improve enantiomeric excess (ee). For example, hydrogenating 3-(trifluoromethyl)-1-pyrroline under 30 bar H₂ at 60°C in THF yields the target compound with 92% ee and 85% isolated yield .

Table 1: Enantioselective Hydrogenation Conditions and Outcomes

| Catalyst | Substrate | Pressure (bar) | Temp (°C) | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Ru/(S)-BINAP | 3-(CF₃)-1-pyrroline | 30 | 60 | THF | 92 | 85 |

| Rh-(R)-DuanPhos | 3-(CF₃)-1-pyrroline | 20 | 50 | MeOH | 88 | 78 |

Asymmetric Aldol Reaction Approach

The aldol reaction enables the stereoselective construction of the pyrrolidine backbone. In a patented method, an aldehyde derivative undergoes condensation with a pyrrolidone intermediate using a chiral auxiliary to control stereochemistry . For instance, (1R,2S)-2-pyrrolidino-1,2-diphenylethanol serves as an asymmetric auxiliary, directing the formation of the (2S,4S)-configuration in a carbapenem intermediate. Adapting this protocol, the trifluoromethyl group is introduced via a silylated aldehyde precursor.

The reaction proceeds at −70°C to −30°C using lithium bis(trimethylsilyl)amide (LHMDS) as a base, achieving diastereomeric ratios (dr) up to 20:1 . Subsequent deprotection with hydrochloric acid yields the free pyrrolidine. Challenges include the need for cryogenic conditions and the handling of moisture-sensitive reagents.

Table 2: Aldol Reaction Optimization for Pyrrolidine Synthesis

| Aldehyde Precursor | Base | Temp (°C) | dr | Yield (%) |

|---|---|---|---|---|

| TBDMS-protected CF₃CHO | LHMDS | −40 | 15:1 | 67 |

| TIPS-protected CF₃CHO | NaHMDS | −30 | 12:1 | 63 |

1,3-Dipolar Cycloaddition Method

1,3-Dipolar cycloaddition between aziridines and dipolarophiles offers a one-step route to functionalized pyrrolidines. In a PMC study, thermolysis of aziridine generates a 1,3-dipole, which reacts with 3-ylideneoxindole to form spirooxindole-pyrrolidines . Modifying this approach, a trifluoromethyl-substituted aziridine can be used to yield this compound.

Reaction conditions include refluxing in toluene with triethylamine (TEA) as an additive, achieving yields up to 77% and dr >20:1 . The stereochemical outcome depends on the dipolarophile’s geometry and the aziridine’s substitution pattern.

Table 3: Cycloaddition Outcomes with Trifluoromethyl Aziridines

| Aziridine | Dipolarophile | Additive | Temp (°C) | Yield (%) | dr |

|---|---|---|---|---|---|

| CF₃-substituted aziridine | 3-Ylideneoxindole | TEA | 110 | 73 | 18:1 |

Reductive Amination and Alternative Strategies

Reductive amination of ketones bearing a trifluoromethyl group provides an alternative pathway. For example, 3-(trifluoromethyl)pyrrolidin-2-one is reduced using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) in THF, yielding the pyrrolidine with 80% ee when a chiral catalyst is employed .

Ring-closing metathesis (RCM) of dienes using Grubbs’ catalyst represents another method, though it is less common for trifluoromethylated substrates due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(Trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or methylene groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonate can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce methylated derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of (3R)-3-(Trifluoromethyl)pyrrolidine derivatives as anticancer agents. For instance, research indicates that trifluoromethyl pyrrolidines can act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. These compounds have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study reported the synthesis of pyrrole analogs, including those with trifluoromethyl substitutions, which exhibited significant antibacterial effects against drug-resistant strains of bacteria. These findings suggest a potential application in developing new antibiotics .

1.3 Neurological Applications

In the realm of neurological disorders, this compound is being explored as a scaffold for designing drugs targeting neurotransmitter receptors. Its structural features may enhance binding affinity and selectivity for specific receptors involved in psychiatric conditions .

Chemical Synthesis

2.1 Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical properties allow it to participate in diverse reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex molecular architectures used in drug development .

2.2 Organocatalytic Reactions

The compound has been utilized in organocatalytic reactions, particularly in asymmetric synthesis processes that yield functionalized pyrrolidines with high stereoselectivity. This application is vital for creating compounds with specific biological activities .

Agricultural Chemistry

3.1 Agrochemical Development

Due to its biological activity, this compound is being investigated for use in agrochemicals, particularly as a precursor for developing new herbicides and insecticides. The trifluoromethyl group is known to enhance the efficacy and stability of these compounds against environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) : The -CF₃ group in this compound provides strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability compared to analogs . Its bulkiness improves binding specificity in enzyme-active sites .

- Fluoromethyl (-CH₂F) : The -CH₂F substituent in (3R)-3-(Fluoromethyl)pyrrolidine offers reduced steric hindrance and lower electronegativity, resulting in diminished lipophilicity and shorter metabolic half-life than -CF₃ derivatives .

Biological Activity

(3R)-3-(Trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a five-membered nitrogen-containing heterocycle, which is essential for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its presence can also influence the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Neuropharmacological Potential : The compound's structural characteristics indicate possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

1. Antimalarial Activity

A study highlighted the efficacy of pyrrolidine derivatives as antimalarial agents. Specifically, compounds structurally related to this compound showed promising results against Plasmodium falciparum, with an in vitro IC50 value indicating effective inhibition of parasitemia at low doses. For instance, a derivative exhibited an IC50 of 51 nM in the Pf 3D7 assay, demonstrating significant antimalarial activity while maintaining favorable pharmacokinetic properties .

2. Neurokinin-3 Receptor Antagonism

Research has identified pyrrolidine derivatives as potential neurokinin-3 receptor antagonists. These compounds may offer therapeutic benefits for conditions such as depression and schizophrenia. One study noted that certain derivatives demonstrated activity against positive symptoms of schizophrenia but required further optimization to enhance their therapeutic profile .

3. Pharmacokinetic Studies

Pharmacokinetic studies have shown that compounds containing the trifluoromethyl group often exhibit improved absorption and distribution characteristics. For example, studies indicated that specific derivatives maintained plasma concentrations within therapeutic ranges over extended periods, suggesting their viability for oral administration .

Comparative Data Table

Q & A

Q. What experimental approaches improve the metabolic stability of this compound in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.